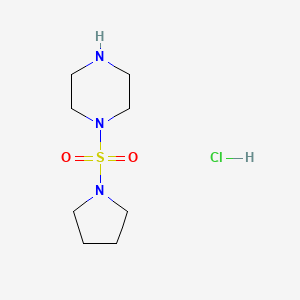

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine sulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is often used as a building block in the synthesis of more complex molecules.

Mecanismo De Acción

Target of Action

The primary target of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.

Mode of Action

This compound is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets results in changes that affect the function of the nervous system.

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathways . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission . The downstream effects of this action are likely to include reduced neuronal excitability and potential paralysis of certain organisms .

Pharmacokinetics

It is known that upon entry into the systemic circulation, similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with GABA receptors. By enhancing the inhibitory effects of GABA, it can lead to reduced neuronal excitability . In the context of anthelmintic action, this can result in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

Métodos De Preparación

The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with pyrrolidine sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Análisis De Reacciones Químicas

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms, forming substituted piperazine derivatives.

Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures to ensure the desired product formation.

Aplicaciones Científicas De Investigación

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and intermediates for various applications.

Comparación Con Compuestos Similares

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(4-Pyridyl)piperazine: This compound has a pyridine ring instead of a pyrrolidine sulfonyl group and is used in the synthesis of medicinally important molecules.

1-(2-Pyrimidyl)piperazine: This compound features a pyrimidine ring and is used in the development of antibacterial agents.

1-(3-Chlorophenyl)piperazine: This compound has a chlorophenyl group and is known for its psychoactive properties.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cells, and structure-activity relationships (SAR).

- Molecular Formula : C₈H₁₇N₃O₂S·HCl

- Molecular Weight : 255.77 g/mol

The compound acts primarily as an inhibitor of specific viral and cellular pathways. Its sulfonamide group is critical for its interaction with biological targets, influencing its pharmacological properties.

Antiviral Activity

This compound has shown promising antiviral activity, particularly against the chikungunya virus (CHIKV). In vitro studies have demonstrated that this compound inhibits CHIKV-induced cytopathic effects in Vero cells. The structure-activity relationship studies highlighted that modifications to the piperazine moiety can enhance antiviral potency while reducing cytotoxicity.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 33 ± 7 | 66.4 | 9.83 |

| Modified analogue (6a) | <20 | >100 | >5 |

These findings indicate that while the parent compound has moderate antiviral activity, certain analogues exhibit significantly improved profiles, suggesting avenues for further development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on human breast cancer cells, it was found to inhibit the catalytic activity of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 5e | 18 | PARP inhibition |

| Olaparib | 57.3 | PARP inhibition |

The compounds demonstrated comparable efficacy to Olaparib, a well-known PARP inhibitor, suggesting that they may serve as potential drug candidates in oncology .

Case Study: Inhibition of CHIKV

A series of experiments were conducted to evaluate the antiviral efficacy of various derivatives of this compound against CHIKV. The results indicated that specific structural modifications significantly enhanced the selectivity and potency of these compounds:

- Modification with isopropylamine : Increased antiviral activity but also elevated cytotoxicity.

- Replacement with ethoxy side chain : Resulted in loss of antiviral activity, emphasizing the importance of specific functional groups in maintaining efficacy.

Case Study: Breast Cancer Cell Lines

In another study involving MCF-7 breast cancer cells, compounds derived from this compound were shown to induce significant PARP cleavage and increase phosphorylation of H2AX, a marker of DNA damage response. This suggests that these compounds not only inhibit PARP but also activate downstream signaling pathways involved in apoptosis .

Propiedades

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXUDUJCXSBTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.